molecular formula C18H24N4O3S B2655260 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946232-96-8

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2655260
CAS No.: 946232-96-8
M. Wt: 376.48
InChI Key: DYGYBPNPQUXTCJ-UHFFFAOYSA-N
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Description

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Enzymatic Studies

Research on related sulfonamide and piperazine derivatives has provided insights into their metabolic pathways and the enzymes involved in their metabolism. For instance, studies on the oxidative metabolism of novel antidepressants have shown that such compounds are metabolized into various metabolites through the action of cytochrome P450 enzymes, illustrating the complex interactions and potential applications of sulfonamide derivatives in understanding drug metabolism and designing compounds with favorable metabolic profiles (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

Compounds with structural similarities to "4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine" have been investigated for their antimicrobial and antifungal properties. For example, Schiff base derivatives derived from sulfamerazine have exhibited potent antibacterial and antifungal activity, suggesting potential applications in the development of new antimicrobial agents (Othman et al., 2019).

Pharmacological Properties

Benzamide derivatives, including those with piperazine and benzylsulfonyl substituents, have been synthesized and evaluated for their pharmacological properties, such as serotonin receptor agonism. These studies highlight the potential of these compounds in developing treatments for gastrointestinal motility disorders, showcasing the broader applicability of benzylsulfonyl piperazine derivatives in therapeutic development (Sonda et al., 2004).

Synthesis and Chemical Analysis

The synthesis and chemical analysis of piperazine derivatives have been extensively studied, leading to the development of novel methodologies for producing compounds with enhanced properties. For example, the parallel solution-phase synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines demonstrates the innovative approaches to synthesizing derivatives with potential applications in various fields, including material science and pharmaceuticals (Radi et al., 2005).

Anticancer and Anti-inflammatory Activities

The exploration of pyrimidine-piperazine conjugates for their binding affinity to estrogen receptors and their cytotoxic activities against cancer cell lines exemplifies the research into the potential anticancer applications of these compounds. Such studies provide a foundation for developing new therapeutic agents targeting specific cellular receptors (Parveen et al., 2017).

Safety and Hazards

The safety and hazards associated with “4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study of “4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require more extensive research and analysis .

Properties

IUPAC Name

4-(4-benzylsulfonylpiperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-3-25-18-13-17(19-15(2)20-18)21-9-11-22(12-10-21)26(23,24)14-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYBPNPQUXTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.